Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-
Description
Contextualizing Bicyclic and Gem-Dibromocyclopropane Systems in Contemporary Organic Synthesis
Bicyclic systems are prevalent motifs in natural products and pharmacologically active molecules. Their rigid frameworks offer precise three-dimensional arrangements of functional groups, which is crucial for molecular recognition and biological activity. The synthesis of these systems is a foundational topic in organic chemistry, with the bicyclo[6.1.0]nonane structure representing a fusion of a cyclooctane (B165968) and a cyclopropane (B1198618) ring. nih.gov
Within this context, gem-dihalocyclopropanes, particularly gem-dibromocyclopropanes, are exceptionally versatile synthetic intermediates. Their utility stems from the high degree of ring strain in the cyclopropane ring and the presence of two halogen atoms on a single carbon. These features enable a variety of powerful transformations. They are frequently employed in ring-expansion reactions to generate larger carbocycles, a process that is often challenging to achieve through other methods. Furthermore, gem-dibromocyclopropanes can undergo reduction to form monobromocyclopropanes or the parent cyclopropane, or they can be converted into allenes and other functionalized systems. tue.nl The generation of gem-dibromocyclopropanes is typically achieved through the addition of dibromocarbene (:CBr₂) to an alkene, a reaction that proceeds with stereospecificity, thereby transferring the stereochemistry of the starting alkene to the product.
Structural Significance and Inherent Reactivity of the Bicyclo[6.1.0]nonane Framework
The structural framework of bicyclo[6.1.0]nonane is characterized by the fusion of a flexible eight-membered ring and a rigid three-membered ring. X-ray crystallography studies on analogous structures, such as rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, reveal that the eight-membered ring adopts a distorted twist-chair conformation. nih.gov The cis-fusion of the cyclopropane ring is a direct consequence of the stereospecific addition of dibromocarbene to cis-cyclooctene.
The inherent reactivity of this framework is dominated by the high potential energy stored in the strained cyclopropane ring. This strain facilitates ring-opening reactions, which are often promoted by electrophiles, such as silver ions (Ag⁺), or by thermal activation. These reactions are governed by fundamental stereoelectronic principles, namely the Woodward-Hoffmann rules, which predict a disrotatory opening of the cyclopropyl (B3062369) cation intermediate. scispace.comtue.nl This means that the substituents on the cyclopropane ring rotate in opposite directions during the cleavage of the carbon-carbon bond. The process is typically concerted, where the departure of a leaving group (one of the bromide ions) occurs simultaneously with the ring opening to form an allylic cation, which is then trapped by a nucleophile. scispace.comtue.nl
Delimiting the Research Focus on the "cis-" Stereoisomer and its Academic Relevance
The academic focus on the cis-stereoisomer of 9,9-dibromobicyclo[6.1.0]nonane is primarily due to its straightforward and stereospecific synthesis. The addition of dibromocarbene to cis-cyclooctene, a readily available starting material, directly yields the cis-fused product. This accessibility has made it an ideal model system for detailed mechanistic and synthetic investigations.
The academic relevance of cis-9,9-dibromobicyclo[6.1.0]nonane lies in its utility for demonstrating and probing the stereochemical course of pericyclic reactions. Studies on its silver ion-assisted solvolysis have been particularly insightful. tue.nl These investigations have shown that the stereochemistry of the resulting ring-expanded product (a nine-membered ring containing a double bond) can be controlled by the choice of solvent. tue.nlscispace.comtue.nl The reaction can yield either a cis- or trans-cyclononene derivative, and the ratio of these products is highly dependent on the nucleophilicity of the solvent. tue.nlscispace.comtue.nl This phenomenon highlights the subtle interplay between reaction mechanism, substrate structure, and reaction conditions, providing a clear and practical example of how synthetic outcomes can be rationally controlled. The stereospecific nature of its reactions makes this compound a valuable tool for the construction of complex molecules with defined stereochemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
32644-18-1 |
|---|---|
Molecular Formula |
C9H14Br2 |
Molecular Weight |
282.02 g/mol |
IUPAC Name |
(1R,8S)-9,9-dibromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2/t7-,8+ |
InChI Key |
UDZVXFNKFQAZEC-OCAPTIKFSA-N |
Isomeric SMILES |
C1CCC[C@H]2[C@H](C2(Br)Br)CC1 |
Canonical SMILES |
C1CCCC2C(C2(Br)Br)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 6.1.0 Nonane, 9,9 Dibromo , Cis
Strategies for Cyclopropane (B1198618) Ring Formation within the Bicyclic Architecture
The introduction of the cyclopropane ring onto the existing eight-membered carbocycle is the cornerstone of the synthesis of cis-Bicyclo[6.1.0]nonane, 9,9-dibromo-. The most prevalent and efficient methods involve the addition of a carbene or a carbenoid species to a cycloalkene precursor.
Dibromocarbene Addition Protocols
The addition of dibromocarbene (:CBr₂) to an alkene is a classic and widely utilized method for the formation of gem-dibromocyclopropanes. This approach is highly effective for the synthesis of the target molecule, starting from a suitable cycloalkene precursor.
Dibromocarbene is a highly reactive intermediate that is typically generated in situ from a suitable precursor. The most common method for its generation involves the α-elimination of hydrogen bromide from bromoform (B151600) (CHBr₃) using a strong base.
The mechanism commences with the deprotonation of bromoform by a strong base, such as potassium tert-butoxide (t-BuOK), to form the tribromomethanide anion (⁻CBr₃). This anion is unstable and readily undergoes the elimination of a bromide ion to yield the neutral, electrophilic dibromocarbene species.
Reaction Scheme for Dibromocarbene Generation:
Where B represents a strong base.
The choice of base and reaction conditions is crucial for the efficient generation of dibromocarbene while minimizing side reactions. Phase-transfer catalysis is another effective method, particularly for large-scale syntheses, where a quaternary ammonium (B1175870) salt facilitates the transfer of the base (often aqueous sodium hydroxide) into the organic phase containing the bromoform and the alkene.
The synthesis of cis-Bicyclo[6.1.0]nonane, 9,9-dibromo- is most directly achieved through the [1+2] cycloaddition of dibromocarbene to cis-cyclooctene. core.ac.uk The electrophilic dibromocarbene readily attacks the electron-rich double bond of the cycloalkene in a concerted and stereospecific manner.
The reaction is typically carried out by slowly adding bromoform to a mixture of cis-cyclooctene and a strong base, such as potassium tert-butoxide, in a suitable aprotic solvent. The in situ generated dibromocarbene then reacts with the cis-cyclooctene to form the desired bicyclic product.
Table 1: Reaction Conditions for the Synthesis of cis-Bicyclo[6.1.0]nonane, 9,9-dibromo- from cis-Cyclooctene
| Parameter | Condition |
| Alkene Precursor | cis-Cyclooctene |
| Carbene Source | Bromoform (CHBr₃) |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous aprotic solvent (e.g., pentane, hexane) |
| Temperature | Typically low temperatures (e.g., 0 °C to room temperature) |
| Reaction Type | [1+2] Cycloaddition |
The yield of this reaction is generally good, making it the preferred method for the laboratory-scale synthesis of this compound.
The addition of a carbene to an alkene is a concerted process, which has important implications for the stereochemistry of the reaction. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. In the case of the reaction between dibromocarbene and cis-cyclooctene, the cis configuration of the double bond directly leads to the formation of the cis-fused bicyclic system in Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-.
The addition is a syn-addition, where both new carbon-carbon bonds are formed on the same face of the alkene plane. This concerted pathway ensures that the relative stereochemistry of the substituents on the double bond is preserved in the final product.
From a regioselectivity perspective, in cases where the cycloalkene possesses multiple double bonds or substituents, the addition of the electrophilic dibromocarbene generally occurs at the most electron-rich (i.e., most substituted) double bond. However, for the synthesis of the target molecule from the symmetrical cis-cyclooctene, regioselectivity is not a factor.
Alternative Cyclopropanation Approaches for Dihalocyclopropanes
While dibromocarbene addition is the most direct route, it is instructive to consider other general cyclopropanation methods and evaluate their applicability to the synthesis of gem-dihalocyclopropanes.
Metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate (EDA), is a powerful and versatile method for the synthesis of cyclopropanes. wikipedia.orgresearchgate.net This methodology typically involves the reaction of a diazo compound with a transition metal catalyst, such as those based on rhodium(II) or copper(II), to generate a metal carbene intermediate. nih.gov This intermediate then transfers the carbene fragment to an alkene.
The general mechanism involves the coordination of the diazo compound to the metal catalyst, followed by the extrusion of nitrogen gas to form the metal carbene. This highly reactive species then undergoes a cycloaddition reaction with an alkene.
General Scheme for Metal-Catalyzed Cyclopropanation:
Where [M] represents a metal catalyst.
This method offers a high degree of control over the stereoselectivity of the cyclopropanation, particularly when chiral catalysts are employed, allowing for the enantioselective synthesis of cyclopropanes. wikipedia.org
However, the direct application of this method for the synthesis of gem-dihalocyclopropanes like Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- is not a commonly reported or straightforward strategy. The primary challenge lies in the synthesis and stability of the required dihalodiazo precursors (e.g., N₂CBr₂ or a dibromodiazoacetate). Standard diazo compounds like ethyl diazoacetate lead to the introduction of a single carbene unit with its substituents (e.g., -CHCO₂Et), not a dihalomethylene group. While the synthesis of some halodiazoacetates has been reported, their use in metal-catalyzed cyclopropanation to form gem-dihalocyclopropanes is not a well-established or general protocol.
Therefore, while metal-catalyzed cyclopropanation with diazoacetates is a cornerstone of modern organic synthesis for a wide range of cyclopropane derivatives, its utility as a practical alternative for the synthesis of cis-Bicyclo[6.1.0]nonane, 9,9-dibromo- is limited due to the lack of readily available and suitable dihalodiazo precursors for this specific transformation. The dibromocarbene addition method remains the most efficient and direct approach.
Modified Cyclopropanation Procedures and Their Efficiencies
The direct synthesis of the bicyclo[6.1.0]nonane skeleton is often achieved through cyclopropanation of the corresponding cyclooctene. A common method for the synthesis of 9,9-dibromobicyclo[6.1.0]nonane involves the reaction of cis-cyclooctene with bromoform in the presence of a strong base. orgsyn.org A well-documented procedure utilizes potassium t-butoxide, prepared in situ from potassium metal and anhydrous t-butyl alcohol. orgsyn.org The bromoform is added dropwise to a slurry of the base and cis-cyclooctene in a non-polar solvent like pentane. orgsyn.org This reaction typically yields the desired product in the range of 52-65%. orgsyn.orgorgsyn.org
Another approach involves the use of ethyl diazoacetate for cyclopropanation, which, while not directly producing the 9,9-dibromo derivative, illustrates a modified procedure for creating the bicyclo[6.1.0]nonane framework that can be subsequently halogenated. For instance, the cyclopropanation of 5,6-dibromocyclooct-1-ene with ethyl diazoacetate in the presence of a copper sulfate (B86663) catalyst yields a mixture of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates. nih.govresearchgate.net
| Reagents | Catalyst/Base | Solvent | Yield (%) | Reference |
| cis-Cyclooctene, Bromoform | Potassium t-butoxide | Pentane/t-Butyl Alcohol | 52-65 | orgsyn.orgorgsyn.org |
| 5,6-Dibromocyclooct-1-ene, Ethyl diazoacetate | CuSO₄ | n-Hexane | Not specified for total yield, 40:60 ratio of isomers | nih.govresearchgate.net |
Multi-Step Synthetic Routes to Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-
Multi-step syntheses offer alternative pathways to Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-, often allowing for greater control over stereochemistry and the introduction of other functional groups.
Sequential Halogenation and Cyclization Strategies
One strategic approach involves the initial halogenation of a suitable precursor followed by a cyclization step. For example, the monobromination of 1,5-cyclooctadiene (B75094) can be performed, followed by cyclopropanation to build the bicyclic system. nih.govresearchgate.netnih.gov While this specific sequence leads to a carboxylate derivative, the principle of sequential halogenation and cyclization is a key strategy in the synthesis of functionalized bicyclo[6.1.0]nonane systems.
A more direct example of this strategy is the careful addition of bromine to 9,9-dichlorobicyclo[6.1.0]non-4-ene to prepare rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane. nih.gov This demonstrates the feasibility of introducing bromine to a pre-formed bicyclo[6.1.0]nonane ring system.
Controlled Dehydrohalogenation in Dienyl System Formation
The dibromo-geminal cyclopropane functionality within the bicyclo[6.1.0]nonane structure is a precursor for further transformations, notably the formation of diene systems through dehydrohalogenation. The controlled elimination of hydrogen bromide can lead to the formation of valuable conjugated dienes.
In a related system, the bis-dehydrobromination of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) affords the corresponding bicyclo[6.1.0]nona-3,5-diene-9-carboxylates in a 75% yield. nih.govresearchgate.net This reaction highlights the utility of a strong, non-nucleophilic base to control the elimination process and form a stable dienyl system. nih.govresearchgate.net
It is important to note that the stability of intermediates in such reactions can be a critical factor. For instance, the lithiate derived from 9,9-dibromobicyclo[6.1.0]non-4-ene is reported to be highly unstable, even at low temperatures, and readily disproportionates to an allene (B1206475). scispace.com This underscores the challenge in achieving controlled dehydrohalogenation and the need for carefully selected reagents and conditions.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates | DBU | Ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates | 75 | nih.govresearchgate.net |
Innovative Catalytic Systems in Bicyclic Synthesis (e.g., Triphase Catalysis Relevance)
The efficiency of cyclopropanation reactions can be significantly enhanced through the use of innovative catalytic systems. Phase-transfer catalysis (PTC), a form of triphase catalysis, has been successfully applied to the synthesis of gem-dihalocyclopropanes. uib.no
In the context of synthesizing 9,9-dibromobicyclo[6.1.0]nonane, a phase-transfer catalysis protocol offers a convenient and large-scale method. uib.nothieme-connect.de This typically involves stirring a mixture of the olefin (cyclooctene), haloform (bromoform), and a concentrated aqueous solution of a base (like sodium hydroxide) in the presence of a catalytic amount of a phase-transfer agent, such as a tetraalkylammonium salt. uib.no This method avoids the need for anhydrous conditions and strong, expensive bases like potassium t-butoxide.
| Olefin | Haloform | Base | Catalyst | Yield (%) | Reference |
| Cyclooctene | CHBr₃ | 50% aq. NaOH | Tetraethylbenzylammonium chloride (TEBAC) | Not specified in the provided excerpt, but described as a convenient, large-scale method. | uib.nothieme-connect.de |
The use of such catalytic systems not only improves the practicality of the synthesis but can also influence the selectivity and yield of the desired bicyclic product.
Stereochemical Investigations and Conformational Analysis in Bicyclo 6.1.0 Nonane, 9,9 Dibromo , Cis Chemistry
Isomeric Considerations of the Bicyclo[6.1.0]nonane Skeleton
Analysis of cis/ trans Isomerism in the Cyclopropane (B1198618) Ring Fusion
The fusion of the cyclopropane ring to the cyclooctane (B165968) ring can result in two distinct diastereomers: cis-bicyclo[6.1.0]nonane and trans-bicyclo[6.1.0]nonane. In the cis isomer, the two bridgehead hydrogens are on the same side of the larger ring, leading to a folded, more compact conformation. Conversely, the trans isomer has these hydrogens on opposite sides, forcing the eight-membered ring into a more extended, strained conformation.
Studies on the parent hydrocarbons have revealed that for bicyclo[n.1.0]alkanes, the cis-fused isomer is typically more stable for smaller ring sizes. However, bicyclo[6.1.0]nonane represents a turning point; it is the smallest bicycloalkane where the trans-fused isomer is thermodynamically more stable than the corresponding cis-isomer. rsc.orgrsc.org This reversal is attributed to the increasing flexibility of the larger ring, which can better accommodate the strain of the trans-fusion. The standard enthalpies of formation for both isomers have been determined, quantifying this stability difference. rsc.orgacs.org
| Compound | Enthalpy of Formation (ΔHf°) (gas phase, kcal/mol) | Reference |
| cis-Bicyclo[6.1.0]nonane | -1.7 ± 0.9 | acs.org |
| trans-Bicyclo[6.1.0]nonane | -6.0 ± 0.9 | acs.org |
cis-9,9-Dibromobicyclo[6.1.0]nonane is synthesized from cis-cyclooctene, ensuring the cis-fusion of the rings is retained in the product. orgsyn.orgthieme-connect.de The stereochemistry of this starting material directly dictates the isomeric outcome of the cyclopropanation reaction.
Stereoisomeric Characterization of Functionalized Derivatives (e.g., endo/exo)
When the cyclopropane ring of the cis-bicyclo[6.1.0]nonane skeleton is functionalized, further stereoisomerism arises, commonly designated by endo and exo descriptors. These terms describe the orientation of a substituent on the three-membered ring relative to the larger eight-membered ring. An exo substituent points away from the larger ring, while an endo substituent is oriented towards it.
For instance, the cyclopropanation of 5,6-dibromocyclooct-1-ene with ethyl diazoacetate yields a mixture of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates. mdpi.comnih.govresearchgate.net These isomers can be separated by column chromatography and their distinct stereochemistry confirmed through spectroscopic methods. mdpi.comresearchgate.net
Similarly, stereoselective halogen-metal exchange on cis-9,9-dibromobicyclo[6.1.0]nonane with butyllithium (B86547) at low temperatures (-95°C) preferentially occurs with the exo-bromine atom. This generates an endo-lithio-exo-bromocyclopropane intermediate. Quenching this specific lithiate with iodine leads to the formation of 9-endo-iodo-9-exo-bromobicyclo[6.1.0]nonane, demonstrating stereospecific functionalization. tue.nl
Stereoselective and Stereospecific Transformations Involving the gem-Dibromocyclopropane Moiety
The gem-dibromocyclopropane unit in cis-bicyclo[6.1.0]nonane is a versatile functional group that undergoes a variety of stereocontrolled reactions, including ring expansions, reductions, and metal-halogen exchange.
Influence of Substrate Stereochemistry on Reaction Outcomes
The inherent stereochemistry of the bicyclic substrate plays a crucial role in directing the stereochemical outcome of subsequent reactions. This is particularly evident in the solvolytic ring-opening reactions of gem-dihalocyclopropanes. The ring-opening process is disrotatory, meaning the substituents on the breaking cyclopropane bond rotate in opposite directions. scispace.com The stereochemistry of the leaving group (typically the more accessible exo-halogen) relative to the other substituents determines the geometry of the resulting alkene. scispace.com
In silver ion-assisted ring expansions, the nature of the nucleophile and the ability of the resulting ring to accommodate a trans double bond are critical factors. tue.nl For 9,9-dibromobicyclo[6.1.0]nonane, treatment with silver perchlorate (B79767) in various alcohols leads to ring-expanded 2-bromo-3-alkoxycyclonon-1-enes. The ratio of cis to trans products is highly dependent on the nucleophilicity of the alcohol solvent. tue.nl
| Alcohol (R-OH) | cis-Product (%) | trans-Product (%) |
| Methanol (B129727) | 10 | 90 |
| Ethanol | 39 | 61 |
| Isopropanol | 53 | 47 |
| t-Butanol | 64 | 36 |
As the nucleophilicity of the solvent decreases (from methanol to t-butanol), the proportion of the cis product increases significantly. tue.nl This suggests that with less nucleophilic solvents, an intermediate allylic cation has a longer lifetime, allowing for potential isomerization or attack from a different trajectory to yield the cis product. tue.nl
Derivatization Towards Optically Active Products
The reaction of cis-9,9-dibromobicyclo[6.1.0]nonane can be directed to form chiral products. A key example is the synthesis of optically active 1,2-cyclononadiene (B72335). When the reaction of the dibromo bicyclic intermediate with methyllithium (B1224462) is performed in the presence of a chiral amine, such as (-)-sparteine, an optically active allene (B1206475) is produced. orgsyn.org This transformation proceeds through a cyclopropylidene or carbenoid intermediate, and the chiral ligand influences the stereochemical course of the ring-opening, leading to an enantiomerically enriched product.
Spectroscopic Elucidation of Stereochemical Features (e.g., NMR Coupling Constant Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of bicyclo[6.1.0]nonane derivatives. The coupling constants (J-values) between protons provide detailed information about their dihedral angles and, consequently, their spatial relationships.
The distinction between endo and exo isomers of functionalized bicyclo[6.1.0]nonanes can be established by analyzing the coupling constants of the proton at the C-9 position with the bridgehead protons at C-1 and C-8. mdpi.com For example, in the case of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates, the endo isomer (3a) exhibits a larger coupling constant (8.7 Hz) for H-9, while the exo isomer (3b) shows a smaller coupling constant (4.3 Hz). mdpi.com This difference arises from the different geometric relationships between H-9 and the bridgehead protons in the two diastereomers.
Similarly, the cis or trans geometry of ring-expanded products, such as 2-bromocyclonon-1-en-3-yl derivatives, can be assigned using ¹H NMR. The allylic proton signal in the cis diastereoisomer generally appears at a higher field (5-10 ppm upfield) compared to the corresponding signal in the trans isomer, allowing for unambiguous analysis of product mixtures. tue.nl
Reaction Mechanisms and Transformational Pathways of Bicyclo 6.1.0 Nonane, 9,9 Dibromo , Cis
Carbene and Carbenoid Mediated Reactions
Generation and Reactivity of Carbenoid Intermediates from Gem-Dibromocyclopropanes
Geminal dihalocyclopropanes, such as cis-9,9-dibromobicyclo[6.1.0]nonane, are key precursors for the generation of cyclopropylidene carbenes or their corresponding carbenoids. researchgate.net The reaction with organolithium reagents or alkali metals at low temperatures facilitates a halogen-metal exchange, leading to the formation of a lithiated carbenoid intermediate. tue.nl For instance, treating 9,9-dibromo-cis-bicyclo[6.1.0]nonanes with butyllithium (B86547) at temperatures as low as -95 °C results in the formation of the corresponding endo-lithio-exo-bromo derivatives. thieme-connect.de
These carbenoid intermediates are highly reactive. Their subsequent chemical behavior is dictated by the reaction conditions and the molecular structure. They can be trapped by electrophiles, such as methyl iodide, to yield alkylated products. thieme-connect.de For example, the carbenoid derived from cis-9,9-dibromobicyclo[6.1.0]nonane can be alkylated to form 9-bromo-9-methyl-cis-bicyclo[6.1.0]nonane. thieme-connect.de However, the most characteristic reaction of these intermediates is a spontaneous ring-opening to form allenes, a process that is often rapid even at low temperatures. tue.nlthieme-connect.de
Ring Opening Reactions Leading to Allenic Systems (Doering-Moore-Skattebøl Rearrangement)
The conversion of gem-dihalocyclopropanes to allenes via a cyclopropylidene or carbenoid intermediate is known as the Doering-Moore-Skattebøl rearrangement. researchgate.netwikipedia.org This reaction is a powerful method for the synthesis of allenes, including strained cyclic allenes. cis-9,9-Dibromobicyclo[6.1.0]nonane serves as a classic substrate for this rearrangement, yielding 1,2-cyclononadiene (B72335).
The mechanism involves the formation of the lithium carbenoid, which then eliminates lithium bromide to form a free carbene (cyclopropylidene). This carbene intermediate subsequently undergoes a concerted ring-opening to the allene (B1206475). Computational studies suggest that the ring-opening of the carbenoid is a low-barrier process and does not require pre-dissociation to the free carbene. tue.nl
Role of Organolithium Reagents (e.g., Methyllithium (B1224462), Butyllithium)
Organolithium reagents are crucial for initiating the Doering-Moore-Skattebøl rearrangement. Reagents like methyllithium (CH₃Li) and butyllithium (BuLi) act as strong bases and nucleophiles that perform the initial halogen-metal exchange with the gem-dibromocyclopropane. tue.nlthieme-connect.de
The choice of organolithium reagent and reaction temperature can influence the reaction pathway. Methyllithium is commonly used for the synthesis of 1,2-cyclononadiene from 9,9-dibromobicyclo[6.1.0]nonane. The reaction is typically carried out in an ether solvent at low temperatures, such as -30°C to -40°C. Butyllithium has also been shown to be effective, generating the carbenoid intermediate at temperatures around -95°C. thieme-connect.de The primary role of these reagents is to generate the unstable carbenoid that is poised to undergo the rearrangement to the allene.
Table 1: Organolithium Reagents in Doering-Moore-Skattebøl Rearrangement
| Reagent | Substrate | Product | Temperature | Reference |
|---|---|---|---|---|
| Methyllithium | 9,9-Dibromobicyclo[6.1.0]nonane | 1,2-Cyclononadiene | -30 to -40 °C |
Scope and Limitations in the Synthesis of Substituted Allenes
The Doering-Moore-Skattebøl rearrangement provides a valuable route to cyclic allenes. However, its scope and limitations are influenced by the structure of the starting gem-dibromocyclopropane.
Scope:
The reaction is effective for the synthesis of unsubstituted cyclic allenes, such as 1,2-cyclononadiene from 9,9-dibromobicyclo[6.1.0]nonane.
It can be applied to various bicyclic systems to produce medium-sized allene rings. thieme-connect.de
Limitations:
The synthesis of substituted allenes can be challenging. The substitution pattern on the bicyclic framework can influence the stability of the carbenoid and the regioselectivity of the ring opening.
The presence of other functional groups, such as double bonds within the bicyclic system, can dramatically alter the reactivity. For example, the carbenoid derived from 9,9-dibromobicyclo[6.1.0]non-4-ene is exceptionally unstable and undergoes very rapid ring opening, which can be a limitation if isolation or trapping of the carbenoid is desired. tue.nlthieme-connect.de
Stereochemical control in the synthesis of chiral allenes from chiral precursors can be variable. researchgate.net
Bishomoaromatic Interactions in Cyclopropyl (B3062369) Carbenoid Ring Opening
In cases where the bicyclic system contains unsaturation, such as in 9,9-dibromobicyclo[6.1.0]non-4-ene, the rate of the carbenoid ring opening is significantly accelerated. thieme-connect.de This acceleration is attributed to a bishomoaromatic interaction in the transition state of the disrotatory ring-opening process. thieme-connect.de
The presence of a double bond at the C4-C5 position allows for through-space interaction with the developing p-orbitals of the breaking cyclopropane (B1198618) bonds. This orbital overlap stabilizes the transition state, lowering the activation energy for the ring opening and leading to a much faster reaction compared to the saturated analogue. thieme-connect.de This phenomenon is a key example of how remote functional groups can influence the reactivity of carbenoid intermediates.
Thermal and Solvolytic Rearrangement Processes
Beyond organometallic-mediated reactions, cis-9,9-dibromobicyclo[6.1.0]nonane and its derivatives can undergo rearrangements under thermal or solvolytic conditions, typically leading to ring-expanded products rather than allenes.
Thermal Rearrangements
While the saturated cis-9,9-dibromobicyclo[6.1.0]nonane is relatively stable to heat, its unsaturated analogue, 9,9-dibromobicyclo[6.1.0]non-4-ene, undergoes thermal rearrangement in high-boiling solvents like quinoline (B57606). rsc.orgrsc.org This process results in a ring expansion to yield 1,9-dibromocyclonona-1,5-diene. rsc.orgrsc.org This suggests that thermal activation of the saturated system would likely also favor ring expansion pathways over allene formation, although requiring more forcing conditions.
Solvolytic Rearrangements
Solvolysis of cis-9,9-dibromobicyclo[6.1.0]nonane, particularly when promoted by silver ions (Ag⁺), leads to stereospecific ring expansion. researchgate.net The reaction of 9,9-dibromobicyclo[6.1.0]nonane with silver perchlorate (B79767) in nucleophilic solvents like methanol (B129727) or aqueous acetone (B3395972) results in high yields of trans-cyclononene derivatives. researchgate.nettue.nl
The proposed mechanism involves the silver ion assisting the departure of one of the bromide ions (typically the exo-bromide), generating a cyclopropyl cation. This cation then undergoes a concerted, disrotatory ring opening to form a transient trans-cyclononene cation, which is subsequently trapped by the solvent to give the final product, such as a trans-cycloalkenyl ether or alcohol. researchgate.net The stereospecific formation of the trans-alkene is a key feature of this reaction pathway. researchgate.net
Table 2: Solvolysis Products of 9,9-Dibromobicyclo[6.1.0]nonane
| Reagents | Solvent | Product | Reference |
|---|---|---|---|
| Silver Perchlorate | Methanol | trans-3-Methoxy-2-bromocyclononene | researchgate.net |
| Silver Perchlorate | Aqueous Acetone | trans-3-Hydroxy-2-bromocyclononene | researchgate.net |
Thermal Isomerizations and Intramolecular Rearrangements
While studies on the thermal isomerization of the saturated cis-9,9-dibromobicyclo[6.1.0]nonane are not extensively detailed in the provided search results, significant research has been conducted on its unsaturated analogue, 9,9-dibromobicyclo[6.1.0]non-4-ene, which provides insight into the potential thermal behavior of this class of compounds.
Research has shown that 9,9-dibromobicyclo[6.1.0]non-4-ene undergoes thermal rearrangement under unexpectedly mild conditions. rsc.org When heated in a quinoline solution, it isomerizes to 1,9-dibromocyclonona-1,5-diene. rsc.org A similar reaction occurs with the dichloro analogue, 9,9-dichlorobicyclo[6.1.0]non-4-ene, which isomerizes in hot lepidine solution to yield 1,9-dichlorocyclonona-1,5-diene. rsc.org
In contrast, the thermal behavior of monohalogenated derivatives is dependent on the stereochemistry of the halogen. The endo-9-chlorobicyclo[6.1.0]non-4-ene is relatively stable to heat. rsc.org However, the exo-isomer rearranges at 165–170°C to a mixture of epimeric cis-1,2-divinyl-3-chlorocyclopentanes. rsc.org
The thermal isomerization of 9,9-dibromobicyclo[6.1.0]non-4-ene to 1,9-dibromocyclonona-1,5-diene proceeds without the loss of hydrogen bromide, indicating an intramolecular rearrangement. rsc.org The product is likely the cis,cis-isomer. rsc.org It is proposed that trans,cis-3-chlorocyclonona-1,6-diene could be an intermediate in the rearrangement of exo-9-chlorobicyclo[6.1.0]non-4-ene to the divinylcyclopentane derivatives. rsc.org These rearrangements highlight the propensity of the bicyclo[6.1.0]nonane ring system, particularly when unsaturated, to undergo complex isomerizations involving ring opening and halogen migration upon heating.
Silver Perchlorate-Promoted Solvolytic Rearrangements
The reaction of cis-9,9-dibromobicyclo[6.1.0]nonane in the presence of silver perchlorate is a well-studied transformation that leads to ring-expanded solvolysis products. This reaction provides a valuable route to medium-sized trans-cycloalkene derivatives. rsc.org
In the presence of high concentrations of silver perchlorate, 9,9-dibromobicyclo[6.1.0]nonane readily undergoes ring expansion. rsc.org When this reaction is carried out in methanol, the corresponding trans-cycloalkenyl ether is formed in high yield. rsc.org Similarly, conducting the reaction in an aqueous acetone solution yields the corresponding trans-cycloalkenol. rsc.org This method is also applicable to the dichloro-analogue and the unsaturated derivative, 9,9-dibromobicyclo[6.1.0]non-4-ene. rsc.org
The stereochemical outcome of the reaction is influenced by the nucleophilicity of the solvent. While strong nucleophiles like methanol and water (in aqueous acetone) give high yields of trans products, the proportion of the cis isomer increases as the nucleophilicity of the alcohol solvent decreases. tue.nltue.nl
| Alcohol (R-OH) | Product (R) | cis-Isomer (%) | trans-Isomer (%) |
|---|---|---|---|
| Methanol | CH₃ | 10 | 90 |
| Ethanol | C₂H₅ | 39 | 61 |
| iso-Propanol | iso-C₃H₇ | 53 | 47 |
| tert-Butanol | t-C₄H₉ | 64 | 36 |
The silver ion-assisted ring expansion is believed to proceed through ionic intermediates. tue.nl The mechanism involves the silver ion assisting the departure of the exo-halogen atom, followed by a concerted, disrotatory ring opening of the cyclopropane ring. tue.nltue.nl
For substrates like 9,9-dibromobicyclo[6.1.0]nonane, the reaction pathway and the resulting cis/trans product ratio are highly dependent on the solvent's nucleophilicity. tue.nltue.nl In the presence of strong nucleophiles, the attack of the nucleophile is thought to be concerted with the ring opening, leading predominantly to the trans-product. tue.nl
However, with less nucleophilic solvents (e.g., tert-butanol) or counterions (e.g., tosylate), the formation of a significant amount of the cis-product is observed. tue.nl This suggests the intermediacy of a free trans-cation. This transient cation is strained and can isomerize to the more stable cis-cation before being trapped by the weak nucleophile. tue.nl The drastic increase in the percentage of the cis-product as the nucleophilicity of the attacking species decreases (Methanol < Ethanol < iso-Propanol < tert-Butanol) provides strong evidence for this mechanistic pathway. tue.nltue.nl
Ring Expansion Reactions
Beyond the silver-promoted solvolysis, other methods can achieve the ring expansion of cis-9,9-dibromobicyclo[6.1.0]nonane. One such method involves the treatment of the dibromocarbene adduct with methyllithium (MeLi). nih.gov This reaction provides an alternative pathway for expanding the carbocyclic framework. While the specific products for the title compound under these conditions are not detailed in the provided results, this general approach is part of a three-carbon (n+1+2) ring expansion methodology used for synthesizing macrocyclic enones. nih.gov Dibromocyclopropanes, including 9,9-dibromobicyclo[6.1.0]nonane, can also be converted into unsaturated ketones with ring expansion when treated with silver sulphate in concentrated sulphuric acid. researchgate.net
Cycloaddition Reactivity and Potential
The strained bicyclic framework of bicyclo[6.1.0]nonane derivatives makes them interesting candidates for cycloaddition reactions. The release of ring strain provides a thermodynamic driving force for these transformations.
While direct examples involving cis-9,9-dibromobicyclo[6.1.0]nonane in dipolar cycloadditions are specific, the reactivity of closely related systems, such as bicyclo[6.1.0]nonyne (BCN), highlights the significant potential of this scaffold. BCN, a strained alkyne, readily participates in strain-promoted 1,3-dipolar cycloadditions. nih.govrsc.org This type of reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity.
In a representative example, BCN reacts with N-arylated sydnones, which act as 1,3-dipoles. nih.govrsc.org The reaction proceeds via an initial suprafacial [3+2] cycloaddition, followed by a spontaneous cycloreversion that extrudes carbon dioxide to yield a stable cyclooctane-fused pyrazole (B372694). nih.gov This uncatalyzed reaction proceeds efficiently at ambient temperature in both organic and aqueous solutions, demonstrating its robustness. nih.gov The rate constant for the cycloaddition between phenyl sydnone (B8496669) and BCN was determined to be 0.054 M⁻¹ s⁻¹ at 21°C, a rate comparable to other useful bioorthogonal reactions. nih.gov This inherent reactivity of the bicyclo[6.1.0]nonane skeleton suggests that derivatives like cis-9,9-dibromobicyclo[6.1.0]nonane could be precursors to substrates for similar multicomponent cycloaddition strategies.
| Reactants | Reaction Type | Key Features |
| N-phenyl sydnone and Bicyclo[6.1.0]nonyne (BCN) | Strain-promoted 1,3-dipolar cycloaddition | Uncatalyzed, proceeds at ambient temperature, forms a stable pyrazole product nih.govrsc.org |
| Phenyl azide (B81097) and Norbornene | 1,3-Dipolar cycloaddition | Model system for cycloadditions in various solvents researchgate.net |
Intramolecular cycloadditions within bicyclic systems offer a powerful method for rapidly constructing complex, polycyclic molecules. Sydnone derivatives containing an olefinic moiety, for example, can undergo intramolecular [3+2] cycloadditions when subjected to thermal or photochemical conditions. beilstein-journals.org
In these reactions, the sydnone can react as a cyclic azomethine imine (thermally) or form a nitrile imine intermediate (photochemically), which is then trapped by the tethered double bond. beilstein-journals.org The stereochemistry of the olefin (cis or trans) can influence the reaction rate and the structure of the resulting polycyclic product. For instance, the thermal [3+2] cycloaddition of a trans-stilbene-methylene-sydnone was found to be much faster than that of its cis isomer. beilstein-journals.org Similarly, photoinduced intramolecular coupling reactions have been used to construct highly strained trans-fused bicyclo[n.3.0] skeletons, demonstrating the utility of cyclization pathways in related systems to create complex fused-ring structures. acs.org These examples underscore the potential for designing intramolecular cycloaddition pathways based on the bicyclo[6.1.0]nonane framework to access diverse and complex molecular architectures.
Theoretical and Computational Investigations on Bicyclo 6.1.0 Nonane, 9,9 Dibromo , Cis
Quantum Chemical Characterization of Electronic Structure and Reactivity
Theoretical and computational studies have been instrumental in elucidating the intricate relationship between the structure, stability, and reactivity of cis-9,9-dibromobicyclo[6.1.0]nonane. The molecule's unique architecture, featuring a strained cyclopropane (B1198618) ring fused to a flexible eight-membered ring and substituted with two bromine atoms, gives rise to a complex electronic landscape. Quantum chemical calculations help to dissect the contributions of ring strain, steric interactions, and electronic effects imparted by the geminal dibromo substitution. These investigations provide a molecular-level understanding of the compound's behavior in chemical transformations, particularly its propensity for ring-opening and rearrangement reactions. The presence of the dibromocyclopropane moiety is a key driver for its reactivity, making it a valuable intermediate in the synthesis of larger cyclic systems. core.ac.ukfree.fr
The bicyclo[6.1.0]nonane framework is characterized by significant ring strain, primarily originating from the fused three-membered cyclopropane ring. This strain is a combination of angle strain, due to the deviation of bond angles from the ideal sp³ hybridization, and torsional strain. Computational and thermochemical studies on the parent cis-bicyclo[6.1.0]nonane hydrocarbon have quantified this inherent instability. researchgate.netrsc.org The strain energy of the cis-isomer is considerable, though it is notably less than the simple sum of the strain energies of cyclopropane and cyclooctane (B165968), indicating some degree of geometric accommodation upon fusion. rsc.org
| Method | Reported Strain Energy (kcal/mol) | Reported Strain Energy (kJ/mol) | Reference |
|---|---|---|---|
| Thermochemical (Heats of Combustion) | 19.4 ± 0.8 | 81.2 ± 3.3 | researchgate.net |
| Force Field Calculation | ~37.2 | 155.8 | rsc.org |
The introduction of two bromine atoms at the C9 position significantly alters the electronic properties and reactivity of the cis-bicyclo[6.1.0]nonane skeleton. The highly electronegative bromine atoms exert a strong electron-withdrawing inductive effect. This effect polarizes the C-Br bonds and, to a lesser extent, the adjacent C-C bonds of the cyclopropane ring. Computational studies on related gem-dihalocyclopropanes suggest that this halogenation pattern weakens the distal C-C bond of the three-membered ring (the C1-C8 bond), making it more susceptible to cleavage. nih.govresearchgate.net
This electronic perturbation is fundamental to the characteristic reactions of cis-9,9-dibromobicyclo[6.1.0]nonane, such as its reductive debromination and its rearrangement under both thermal and chemical influence. scispace.com The presence of the two halogens facilitates metal-halogen exchange reactions, which are often the first step in generating reactive carbenoid or allene (B1206475) intermediates. core.ac.uk Furthermore, the gem-dibromo group is a key functional handle that enables a variety of synthetic transformations, leveraging the electronic modifications it imparts on the strained bicyclic system. chemrxiv.org
Mechanistic Probes Utilizing Computational Chemistry
Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of reactions involving cis-9,9-dibromobicyclo[6.1.0]nonane. By calculating the energies of reactants, products, intermediates, and transition states, researchers can delineate the most probable reaction pathways. These theoretical models provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.
The ring opening of gem-dihalobicyclo[n.1.0]alkanes is a well-studied process, and computational analyses have provided significant clarity on its mechanism. For cis-9,9-dibromobicyclo[6.1.0]nonane, these reactions typically proceed through a concerted, disrotatory opening of the cyclopropane ring, a pathway consistent with the Woodward-Hoffmann rules for electrocyclic reactions. scispace.com The stereochemistry of the starting material, particularly the endo or exo orientation of the leaving group, dictates the geometry of the resulting cyclic olefin. scispace.com
Computational studies, such as those employing density functional theory (DFT), have been used to model the transition states for these ring-opening events. unh.edu For related carbenoid intermediates derived from the dibromo compound, calculations show that the orientation of the substituents on the cyclopropane ring influences the activation barrier. The favored transition state often involves an outward rotation of the groups trans to the leaving group and an inward rotation of the groups cis to it. scispace.comunh.edu These analyses are crucial for predicting and explaining the stereochemical outcomes of reactions that expand the eight-membered ring to a nine-membered ring system. free.fr
The reaction of cis-9,9-dibromobicyclo[6.1.0]nonane with organometallic reagents, such as methyllithium (B1224462), initiates a transformation characteristic of gem-dihalocyclopropanes known as the Doering-Moore-Skattebøl rearrangement. Computational studies have mapped the energetic landscape for this process, confirming that it proceeds via a lithium-halogen carbenoid intermediate. unh.edu This carbenoid is not typically isolated but rapidly undergoes a stereospecific ring-opening to form a cyclic allene. unh.edu
The potential energy surface shows that the dissociation of the lithium-halogen moiety occurs after the transition state for ring opening has been surpassed. unh.edu This indicates that the rearrangement is a concerted process from the carbenoid stage. The calculations help to rationalize the high degree of stereospecificity observed in these reactions. Alternative pathways, such as the formation of vinylcarbene intermediates, have also been explored computationally in analogous systems, although they are often found to be higher in energy. sci-hub.seresearchgate.net
Conformational Energetics and Interconversion Barriers of Stereoisomers
The conformational flexibility of the eight-membered ring in cis-9,9-dibromobicyclo[6.1.0]nonane adds another layer of complexity to its stereochemistry. The cis-fusion of the cyclopropane ring restricts the available conformations compared to cyclooctane, but several low-energy arrangements, such as boat-chair and twist-boat forms, are still possible. rsc.orggla.ac.uk The geminal bromine atoms can be situated in diastereomeric positions relative to the larger ring. Computational studies on related carbenoids distinguish between diastereomers where the remaining bromine atom is either endo (pointing towards the eight-membered ring) or exo (pointing away). unh.edu
These two diastereomers exhibit different reactivity and lead to different transition states for ring opening, implying they have distinct ground-state energies. unh.edu The energy barrier for interconversion between these stereoisomers and between the various conformations of the eight-membered ring can be calculated. These energetic details are critical for understanding the selectivity observed in reactions, as the relative populations of the ground-state conformers, dictated by Boltzmann statistics, can influence the product distribution if the reaction barrier is higher than the interconversion barrier.
Advanced Synthetic Applications of Bicyclo 6.1.0 Nonane, 9,9 Dibromo , Cis As a Versatile Intermediate
Building Blocks for Complex Carbocyclic Architectures
The inherent ring strain and functional handles of cis-9,9-dibromobicyclo[6.1.0]nonane make it an excellent starting material for accessing diverse and complex carbocyclic frameworks, particularly nine-membered ring systems which are prevalent in numerous natural products.
Synthesis of Substituted Cyclononadienes and Cyclononatrienes
A primary application of cis-9,9-dibromobicyclo[6.1.0]nonane is in the synthesis of cyclononadienes, particularly the strained allene (B1206475), 1,2-cyclononadiene (B72335). This transformation is typically achieved through the Doering-Moore-Skattebøl reaction, which involves the treatment of the dibromo compound with an organolithium reagent, such as methyllithium (B1224462). orgsyn.org The reaction proceeds through a carbene or carbenoid intermediate, which undergoes ring-opening to furnish the allene. unh.edu
The procedure involves adding methyllithium to a solution of cis-9,9-dibromobicyclo[6.1.0]nonane in an anhydrous ether at low temperatures, typically between -30°C and -40°C. orgsyn.org This method provides 1,2-cyclononadiene in good yields (81-91%). orgsyn.org Further transformations of the resulting allene expand the synthetic utility. For example, the reduction of 1,2-cyclononadiene with sodium in liquid ammonia (B1221849) can produce cis-cyclononene in nearly quantitative yield. orgsyn.org
| Starting Material | Reagent | Product | Yield | Reference |
| cis-9,9-Dibromobicyclo[6.1.0]nonane | Methyllithium | 1,2-Cyclononadiene | 81-91% | orgsyn.org |
| 1,2-Cyclononadiene | Sodium / Liquid Ammonia | cis-Cyclononene | ~100% | orgsyn.org |
Additionally, derivatives of the parent compound can be used to generate substituted dienes. For instance, bis-dehydrobromination of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the corresponding endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates. mdpi.com
Preparation of Functionalized Medium and Large Ring Compounds
The synthesis of functionalized medium-sized rings (8-11 membered) is a significant challenge in organic chemistry. cis-9,9-Dibromobicyclo[6.1.0]nonane serves as an effective precursor for nine-membered rings through silver ion-assisted ring expansion reactions. researchgate.nettue.nl When treated with silver salts, such as silver perchlorate (B79767) or silver nitrate (B79036), the compound undergoes a stereoselective ring-opening solvolysis. researchgate.nettue.nl
This process is believed to proceed via the loss of the exo-bromine atom and concomitant disrotatory opening of the cyclopropane (B1198618) ring, leading to an allylic cation. tue.nl This intermediate is then trapped by a nucleophile (solvent or counter-ion) to yield a functionalized nine-membered ring. For example, reaction with silver perchlorate in methanol (B129727) or aqueous acetone (B3395972) affords trans-cycloalkenyl ethers and trans-cycloalkenols, respectively, in high yields. researchgate.net The reaction with silver nitrate in acetonitrile (B52724) produces a mixture of trans- and cis-2-bromocyclonon-1-en-3-yl nitrate. tue.nl
| Starting Material | Reagent / Solvent | Key Product(s) | Reference |
| cis-9,9-Dibromobicyclo[6.1.0]nonane | Silver Perchlorate / Methanol | trans-Cycloalkenyl methyl ether | researchgate.net |
| cis-9,9-Dibromobicyclo[6.1.0]nonane | Silver Perchlorate / Aqueous Acetone | trans-Cycloalkenol | researchgate.net |
| cis-9,9-Dibromobicyclo[6.1.0]nonane | Silver Nitrate / Acetonitrile | trans- and cis-2-Bromocyclonon-1-en-3-yl nitrate | tue.nl |
This methodology provides a reliable route to functionalized nine-membered carbocycles, which are valuable intermediates for more complex targets.
Precursors in the Elaboration of Specialized Organic Molecules
Beyond its use in constructing carbocyclic frameworks, cis-9,9-dibromobicyclo[6.1.0]nonane is a valuable starting point for the synthesis of complex natural products and functional materials.
Contributions to the Total Synthesis of Natural Products (e.g., Muscone (B1676871) Analogs)
The chemistry of cis-9,9-dibromobicyclo[6.1.0]nonane and related structures is relevant to synthetic strategies targeting macrocyclic natural products, such as the perfumery agent (R)-(-)-muscone, a 15-membered macrocyclic ketone. nih.govwikipedia.orgchemicalbook.com While direct total synthesis of muscone from cis-9,9-dibromobicyclo[6.1.0]nonane is not prominently documented, the compound is explicitly used in the development of ring-expansion methodologies applicable to macrocycle synthesis. nih.gov For instance, a three-carbon ring expansion method developed for the synthesis of macrocyclic enones, with an application to muscone synthesis, details the preparation of cis-9,9-dibromobicyclo[6.1.0]nonane and its subsequent reaction with methyllithium as a model system or synthetic step. nih.gov The strategies for constructing the large ring of muscone often involve ring expansion methods, making the fundamental reactions of bicyclo[n.1.0]alkanes a key area of study. chemicalbook.com
Derivatization for Advanced Materials and Polymer Chemistry Applications
While direct polymerization of cis-9,9-dibromobicyclo[6.1.0]nonane is not widely reported, the core bicyclo[6.1.0]nonane skeleton is a crucial component in the synthesis of reagents for advanced applications in polymer chemistry and materials science, particularly concerning biopolymers. Functionalized bicyclo[6.1.0]nonyne (BCN) derivatives are prominent reagents in the field of bioorthogonal chemistry. researchgate.netgoogle.com These reagents are used for the chemical modification of oligonucleotides (DNA and RNA) and for producing stable molecular probes. researchgate.netgoogle.com For example, phosphoramidite (B1245037) and solid-supported bicyclo[6.1.0]non-4-yne reagents are employed to incorporate reactive alkyne groups into synthetic oligonucleotides, enabling further derivatization through catalyst-free "click" reactions with azide-containing tags. google.com Similarly, Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) and its derivatives are used to create molecular probes whose stability is critical for biological applications. researchgate.net These applications underscore the value of the bicyclo[6.1.0]nonane framework in the precise chemical engineering of biopolymers and the creation of advanced functional biomaterials.
Method Development in Organic Synthesis Leveraging its Unique Reactivity Profile
The unique structural features of cis-9,9-dibromobicyclo[6.1.0]nonane have made it a valuable substrate for the development of new synthetic methods. Its reactivity has been explored to understand fundamental reaction mechanisms and to provide new pathways to synthetically challenging structures.
The conversion to 1,2-cyclononadiene via reaction with alkyllithium reagents is a classic example of the Doering-Moore-Skattebøl allene synthesis. orgsyn.org Computational studies on this reaction have provided insight into the stereospecificity of the ring-opening of the intermediate carbenoid, confirming a disrotatory ring-opening mechanism. unh.edu
Furthermore, the compound has been instrumental in developing silver ion-promoted ring expansion methodologies for accessing medium-sized rings. tue.nl These studies have shown how the stereochemical outcome (cis or trans) of the resulting functionalized cycloalkene can be influenced by factors such as ring size and the nucleophilicity of the counterion or solvent, providing evidence for the intermediacy of free allylic cations in certain cases. tue.nl The compound has also been used as a substrate to study the selectivity of oxidation reactions on gem-dibromocyclopropanes, which show different reactivity patterns compared to their non-halogenated analogs. researchgate.net These investigations into its fundamental reactivity continue to expand the toolkit of synthetic organic chemistry.
Development of Stereocontrolled Syntheses of Polycyclic Scaffolds
The unique structural features of cis-9,9-dibromobicyclo[6.1.0]nonane make it an excellent precursor for the construction of nine-membered rings through stereospecific ring-opening reactions. The stereochemical outcome of these reactions can be controlled, paving the way for the synthesis of complex polycyclic systems with defined three-dimensional structures.
A key transformation of cis-9,9-dibromobicyclo[6.1.0]nonane is its silver ion-assisted solvolysis, which leads to a ring expansion to form functionalized cyclononene (B11951088) derivatives. The stereochemistry of the resulting double bond, either cis or trans, is influenced by the nucleophilicity of the solvent or the counterion. researchgate.netrsc.orgrsc.org This control over the geometry of the nine-membered ring is crucial for subsequent stereocontrolled cyclization reactions to build polycyclic scaffolds. For instance, the formation of trans-cyclononene derivatives provides a convex face for subsequent reactions, allowing for high stereoselectivity in the formation of new stereocenters.
The mechanism of this ring-opening involves a disrotatory opening of the cyclopropyl (B3062369) cation, as predicted by the Woodward-Hoffmann rules. researchgate.net The stereochemical course is dependent on whether the endo or exo halogen atom departs, leading to different diastereomeric products.
Another significant application is the treatment of cis-9,9-dibromobicyclo[6.1.0]nonane with organolithium reagents, such as methyllithium. This reaction proceeds through a lithium-halogen exchange to form a lithium carbenoid intermediate. Subsequent elimination of lithium bromide results in the formation of 1,2-cyclononadiene, a strained allene. nih.govgoogle.com Computational studies have provided insight into the stereospecificity of this ring-opening, showing the preferential formation of specific carbenoid diastereomers. google.com These cyclic allenes are highly reactive and can undergo a variety of subsequent transformations to generate polycyclic systems.
While direct examples of the elaboration of these nine-membered rings derived from cis-9,9-dibromobicyclo[6.1.0]nonane into complex polycyclic scaffolds are not extensively detailed in the readily available literature, the strategic importance of forming stereodefined medium-sized rings is a well-established principle in the synthesis of natural products and other complex molecules. Transannular reactions, such as intramolecular Diels-Alder or aldol (B89426) reactions, within these nine-membered rings are powerful methods for the construction of fused and bridged bicyclic and polycyclic systems. wpmucdn.comyoutube.com The defined stereochemistry of the nine-membered ring directly translates into the stereochemistry of the resulting polycyclic product.
Table 1: Ring-Opening Reactions of cis-9,9-dibromobicyclo[6.1.0]nonane
| Reagent(s) | Key Intermediate(s) | Product(s) | Key Features |
| Silver Salts (e.g., AgClO₄, AgNO₃) in Nucleophilic Solvents (e.g., ROH, H₂O) | Cyclopropyl Cation | Functionalized cis- and trans-Cyclononenes | Stereochemistry controlled by solvent nucleophilicity; Ring expansion to a nine-membered ring. |
| Methyllithium (MeLi) | Lithium Carbenoid | 1,2-Cyclononadiene | Formation of a strained allene; Stereospecific ring opening. |
Catalytic Transformations Enabled by Bicyclo[6.1.0]nonane Derivatives
While the transformations ofcis-9,9-dibromobicyclo[6.1.0]nonane are well-documented, the use of its derivatives to enable catalytic transformations is a more specialized area. The bicyclo[6.1.0]nonane framework can serve as a rigid scaffold for the design of chiral ligands for asymmetric catalysis or as a core structure for organocatalysts.
Derivatives of the closely related bicyclo[6.1.0]nonyne have been extensively used in bioorthogonal chemistry, highlighting the utility of this bicyclic system in directing reactivity. google.comnih.govsnnu.edu.cnnih.govwikipedia.orgresearchgate.net Although not strictly catalytic in the traditional sense of promoting a reaction between other molecules, these reagents act as highly reactive handles for selective chemical ligations.
In the realm of traditional catalysis, phosphine (B1218219) ligands incorporating a bicyclic framework have been shown to be effective in transition metal-catalyzed reactions. For example, bicyclic phosphines derived from cis,cis-1,5-cyclooctadiene, the precursor to cis-bicyclo[6.1.0]nonane, have been used as ligands in cobalt-catalyzed hydroformylation. rsc.org The synthesis of chiral phosphine ligands based on bicyclic scaffolds is an active area of research for applications in asymmetric catalysis. vu.ltnih.govnih.gov While direct synthesis of such ligands from cis-9,9-dibromobicyclo[6.1.0]nonane is not explicitly reported, the substitution of the bromine atoms with phosphorus-containing moieties represents a plausible route to novel phosphine ligands. The rigid bicyclic framework could impart specific steric and electronic properties to the resulting metal complexes, influencing the stereochemical outcome of catalytic reactions.
Furthermore, the bicyclo[6.1.0]nonane skeleton can be incorporated into the design of chiral organocatalysts. The development of proline-derived and other small molecule organocatalysts has revolutionized asymmetric synthesis. uniroma1.itresearchgate.net The rigid conformation of the bicyclo[6.1.0]nonane system could be exploited to create a well-defined chiral environment around a catalytic functional group, such as an amine or a carboxylic acid, leading to high levels of stereocontrol in organocatalytic transformations.
Table 2: Potential Catalytic Applications of Bicyclo[6.1.0]nonane Derivatives
| Derivative Type | Potential Catalytic Application | Rationale |
| Chiral Phosphine Ligands | Asymmetric Transition Metal Catalysis (e.g., hydrogenation, cross-coupling) | The rigid bicyclic scaffold can create a specific chiral pocket around the metal center, inducing enantioselectivity. |
| Chiral Amines/Amides | Asymmetric Organocatalysis (e.g., aldol, Michael additions) | The bicyclic framework can serve as a stereodirecting element, controlling the facial selectivity of reactions. |
| Bicyclo[6.1.0]nonyne Derivatives | Bioorthogonal Chemistry (Strain-Promoted Cycloadditions) | The high ring strain of the alkyne enables catalyst-free "click" reactions for bioconjugation. |
Future Directions and Emerging Research Avenues in Bicyclo 6.1.0 Nonane, 9,9 Dibromo , Cis Chemistry
Exploration of Novel Reactivity Modalities under Diverse Conditions
Future investigations into the reactivity of cis-9,9-dibromobicyclo[6.1.0]nonane are poised to uncover a wealth of new chemical transformations. The inherent ring strain and the presence of the gem-dibromocyclopropane moiety make it a fertile ground for exploring reactions under a variety of conditions.
One promising area is the investigation of its behavior under thermal and photochemical conditions. For instance, the thermal rearrangement of the related 9,9-dibromobicyclo[6.1.0]non-4-ene to 1,9-dibromocyclonona-1,5-diene suggests that the saturated analogue could undergo analogous ring-opening or rearrangement pathways under sufficient thermal activation, potentially leading to novel medium-sized ring systems. rsc.org
Furthermore, the response of cis-9,9-dibromobicyclo[6.1.0]nonane to transition metal catalysis is a largely unexplored frontier. The development of new catalytic systems could enable previously inaccessible transformations. For example, palladium- or nickel-catalyzed cross-coupling reactions could be employed to functionalize the cyclopropane (B1198618) ring, while rhodium or gold catalysts might facilitate novel skeletal rearrangements.
The influence of unconventional reaction media, such as ionic liquids or deep eutectic solvents, on the reactivity of this compound also warrants investigation. These media could offer unique solubility and stabilization effects, potentially leading to altered reaction pathways and selectivities compared to traditional organic solvents. Research into its oxidation reactions has already shown unusual selectivity, which could be further explored with a wider range of oxidizing agents and conditions. researchgate.net
Future research in this area could focus on the following:
Systematic studies of thermolytic and photolytic rearrangements.
Exploration of transition metal-catalyzed cross-coupling and rearrangement reactions.
Investigation of reactivity in non-conventional solvent systems.
Mechanistic studies of known and novel transformations to guide further reaction development.
Development of Highly Enantioselective Synthetic Routes
The development of synthetic routes that can deliver enantiomerically pure or enriched cis-9,9-dibromobicyclo[6.1.0]nonane is a critical objective for unlocking its full potential in asymmetric synthesis. While methods for the synthesis of the racemic compound from cis-cyclooctene are established, enantioselective variants are lacking. escholarship.org
Future efforts in this domain will likely concentrate on two main strategies: asymmetric cyclopropanation and chiral resolution. The development of novel chiral catalysts for the dibromocyclopropanation of cis-cyclooctene represents a direct and atom-economical approach. This could involve the design of new chiral phase-transfer catalysts or transition metal complexes that can effectively control the stereochemical outcome of the reaction.
Alternatively, the resolution of racemic cis-9,9-dibromobicyclo[6.1.0]nonane or a suitable precursor could be pursued. This might involve classical resolution with chiral resolving agents or kinetic resolution using chiral catalysts that selectively react with one enantiomer.
A summary of potential enantioselective strategies is presented in the table below:
| Strategy | Description | Potential Advantages |
| Asymmetric Dibromocyclopropanation | Use of a chiral catalyst to directly form one enantiomer of the product from cis-cyclooctene and a dibromocarbene precursor. | Atom-economical, direct access to enantiopure material. |
| Chiral Resolution | Separation of a racemic mixture of the title compound or a precursor using a chiral resolving agent or a chiral stationary phase in chromatography. | Applicable to existing racemic synthesis methods. |
| Kinetic Resolution | Selective reaction of one enantiomer of the racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted. | Can provide access to both enantiomers. |
The successful development of such methods would pave the way for the application of enantiopure cis-9,9-dibromobicyclo[6.1.0]nonane in the synthesis of complex chiral molecules.
Application of Advanced Spectroscopic and Structural Characterization Techniques
A deeper understanding of the structural and dynamic properties of cis-9,9-dibromobicyclo[6.1.0]nonane will be crucial for predicting and controlling its reactivity. While fundamental characterization has been performed, the application of more advanced techniques can provide unprecedented insights.
Solid-state NMR spectroscopy, for example, could be employed to study the conformational dynamics of the molecule in the crystalline state, complementing the information obtained from X-ray crystallography of related compounds. nih.gov Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to probe the gas-phase structure and conformation of the molecule and its reaction intermediates.
In-situ spectroscopic techniques, such as ReactIR or in-situ NMR, will be invaluable for monitoring reactions involving cis-9,9-dibromobicyclo[6.1.0]nonane in real-time. This would allow for the direct observation of reactive intermediates and the elucidation of complex reaction mechanisms.
The table below highlights some advanced characterization techniques and the insights they could provide:
| Technique | Information Gained |
| Solid-State NMR | Conformational dynamics in the solid state. |
| Ion Mobility-Mass Spectrometry | Gas-phase structure and conformation. |
| In-situ Spectroscopy (e.g., ReactIR, in-situ NMR) | Real-time monitoring of reactions, identification of intermediates. |
| Chiroptical Spectroscopy (e.g., VCD, ECD) | Absolute configuration and solution-phase conformation of chiral derivatives. |
The application of these techniques will not only deepen our fundamental understanding of this molecule but also provide practical tools for optimizing reaction conditions and developing new synthetic methodologies.
Interdisciplinary Research: Bridging with Computational and Materials Science
The future of research on cis-9,9-dibromobicyclo[6.1.0]nonane will increasingly rely on collaborations with other scientific disciplines, particularly computational chemistry and materials science.
Computational studies have already proven valuable in understanding the intricate details of the ring-opening reactions of related systems. unh.edu Future computational work, employing higher levels of theory and advanced simulation techniques, can be used to predict the outcomes of unexplored reactions, design new catalysts, and rationalize unexpected selectivities. For instance, density functional theory (DFT) calculations can be used to map out potential energy surfaces for various reaction pathways, while molecular dynamics simulations can provide insights into the role of solvent and temperature effects.
In the realm of materials science, derivatives of cis-9,9-dibromobicyclo[6.1.0]nonane could serve as unique building blocks for the synthesis of novel polymers and functional materials. The strained bicyclic core could be incorporated into polymer backbones to create materials with unusual mechanical or optical properties. The gem-dibromo group provides a handle for further functionalization, allowing for the attachment of chromophores, liquid crystalline moieties, or other functional groups.
Potential interdisciplinary research directions are summarized below:
| Field | Research Focus |
| Computational Chemistry | Predictive modeling of reactivity, catalyst design, mechanistic elucidation. |
| Materials Science | Synthesis of novel polymers with strained backbones, development of functional materials. |
The synergy between synthetic chemistry, computational modeling, and materials science will be instrumental in unlocking the full potential of cis-9,9-dibromobicyclo[6.1.0]nonane and its derivatives in the years to come.
Q & A
Q. What are the established synthetic routes for 9,9-dibromo-cis-bicyclo[6.1.0]nonane?
The compound is synthesized via dibromocarbene addition to strained alkenes. For example, trans-cyclooctene reacts with dibromocarbene (generated from bromoform and potassium tert-butoxide in pentane) to yield 9,9-dibromo-cis-bicyclo[6.1.0]nonane. Reaction conditions (e.g., low temperatures, inert atmosphere) are critical to avoid side reactions . Post-synthesis, purification involves distillation or chromatography under controlled conditions.
Q. How is the structural integrity of 9,9-dibromo-cis-bicyclo[6.1.0]nonane confirmed experimentally?
Characterization employs NMR spectroscopy (e.g., Varian T-60 spectrometer in CDCl₃, δ 1.60–2.20 ppm for cyclopropane protons) and gas-liquid chromatography (GLC) with a 20% SE30 column at 115–170°C. Mass spectrometry and X-ray crystallography (where applicable) provide additional confirmation of molecular weight and stereochemistry .
Q. Under what conditions does 9,9-dibromo-cis-bicyclo[6.1.0]nonane exhibit stability or decomposition?
The compound is stable below −45°C but decomposes at higher temperatures (>−45°C) into undefined mixtures. Stability is maintained in dry tetrahydrofuran (THF) under nitrogen, but exposure to moisture or protic solvents accelerates degradation .
Advanced Research Questions
Q. What mechanistic pathways explain the ring-opening reactions of 9,9-dibromo-cis-bicyclo[6.1.0]nonane?
Treatment with butyllithium at −95°C generates a carbenoid intermediate, which undergoes rapid disrotatory ring-opening via bishomaromatic interactions to form allenes (e.g., 1,2,6-cyclononatriene). This process is favored by strain in the bicyclo[6.1.0] framework and proximity of π-systems .
Q. Why is the trans-fused bicyclo[6.1.0]nonane isomer thermodynamically more stable than the cis isomer?
Enthalpy measurements reveal the trans isomer (ΔfH°(gas) = 42.7 ± 0.6 kJ/mol) is more stable than the cis isomer (ΔfH°(gas) = 49.8 ± 0.8 kJ/mol). This contrasts with smaller bicycloalkanes (e.g., bicyclo[4.1.0]heptane), where cis isomers dominate. The stability arises from reduced torsional strain in the trans configuration .
Q. How do computational models predict the reactivity of 9,9-dibromo-cis-bicyclo[6.1.0]nonane?
Molecular mechanics calculations (e.g., MM2 force fields) simulate strain energy and transition states. For cis-bicyclo[6.1.0]nonane, computed strain energy (−5.8 to −5.0 kcal/mol) aligns with experimental thermal decomposition thresholds, guiding predictions of regioselectivity in alkylation or elimination reactions .
Q. What methodologies achieve stereoselective alkylation of 9,9-dibromo-cis-bicyclo[6.1.0]nonane?
At −95°C, butyllithium dehalogenates the geminal dibromo group to form a cyclopropylidene intermediate. Subsequent methyl iodide quenching yields 9-endo-methyl-9-exo-bromo derivatives with >90% stereoselectivity. This method avoids competing ring-opening pathways observed at higher temperatures .
Q. What are the dominant decomposition pathways for 9,9-dibromo-cis-bicyclo[6.1.0]nonane under thermal stress?
Above −45°C, the lithiated intermediate decomposes into a mixture of hydrocarbons (e.g., bicyclo[6.1.0]nonane derivatives and allenes). Kinetic studies suggest a radical-mediated pathway, with competing C-Br bond homolysis and carbene rearrangement .
Q. How is 9,9-dibromo-cis-bicyclo[6.1.0]nonane transformed into mono-bromo derivatives?
Reaction with sodium bis(2-methyl)aminoethers selectively reduces one bromine atom, yielding 9-bromobicyclo[6.1.0]nonane. GLC analysis (20% SE30 column, 160°C) confirms isomeric purity, with retention times matching literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
